molecular formula C5H7N2O2+ B14196428 3,3-Dimethoxypropadiene-1-diazonium CAS No. 918108-36-8

3,3-Dimethoxypropadiene-1-diazonium

Katalognummer: B14196428
CAS-Nummer: 918108-36-8
Molekulargewicht: 127.12 g/mol
InChI-Schlüssel: MLYVVEFFPQDCJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethoxypropadiene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group attached to a 3,3-dimethoxypropadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxypropadiene-1-diazonium typically involves the diazotization of 3,3-dimethoxypropadiene. This process requires the reaction of 3,3-dimethoxypropadiene with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at low temperatures to stabilize the diazonium salt and prevent decomposition.

Industrial Production Methods: Industrial production of diazonium compounds, including this compound, often employs continuous-flow processes to enhance safety and efficiency. Flow chemistry allows for better temperature control and mixing, reducing the risks associated with the exothermic nature of diazonium salt formation .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethoxypropadiene-1-diazonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 3,3-Dimethoxypropadiene-1-diazonium involves the formation of a diazonium ion through diazotization. The diazonium ion is a highly reactive intermediate that can undergo various substitution and coupling reactions. The reactivity of the diazonium ion is attributed to its ability to form a stable nitrogen gas upon displacement, making it an excellent leaving group .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,3-Dimethoxypropadiene-1-diazonium is unique due to its specific structure, which combines the reactivity of the diazonium group with the stability provided by the 3,3-dimethoxypropadiene backbone. This combination allows for a wide range of chemical transformations and applications in various fields .

Eigenschaften

CAS-Nummer

918108-36-8

Molekularformel

C5H7N2O2+

Molekulargewicht

127.12 g/mol

InChI

InChI=1S/C5H7N2O2/c1-8-5(9-2)3-4-7-6/h4H,1-2H3/q+1

InChI-Schlüssel

MLYVVEFFPQDCJR-UHFFFAOYSA-N

Kanonische SMILES

COC(=C=C[N+]#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.